molecular formula C9H17NO2 B3030585 (S)-2-Aminonon-8-enoic acid CAS No. 924307-76-6

(S)-2-Aminonon-8-enoic acid

Cat. No.: B3030585
CAS No.: 924307-76-6
M. Wt: 171.24 g/mol
InChI Key: LKMSSWRWDBZUFC-QMMMGPOBSA-N
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Description

(S)-2-Aminonon-8-enoic acid is an organic compound that belongs to the class of amino acids. It contains both an amino group and a carboxylic acid group, making it a versatile molecule in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a double bond at the eighth carbon position, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Aminonon-8-enoic acid can be synthesized through several methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide is reacted with magnesium to form the Grignard reagent. This reagent is then treated with carbon dioxide to introduce the carboxylic acid group, followed by hydrolysis to yield the desired amino acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves the fermentation of specific microorganisms that can produce the compound in large quantities. This biotechnological approach is favored due to its efficiency and sustainability compared to traditional chemical synthesis methods .

Chemical Reactions Analysis

Types of Reactions: (S)-2-Aminonon-8-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(S)-2-Aminonon-8-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Aminonon-8-enoic acid involves its interaction with specific enzymes and receptors in biological systems. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the double bond in the molecule can participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: (S)-2-Aminonon-8-enoic acid is unique due to the presence of the double bond at the eighth carbon position, which imparts distinct reactivity and potential for diverse applications compared to its saturated counterparts .

Properties

IUPAC Name

(2S)-2-aminonon-8-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMSSWRWDBZUFC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCCCC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586518
Record name (2S)-2-Aminonon-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924307-76-6
Record name (2S)-2-Aminonon-8-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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